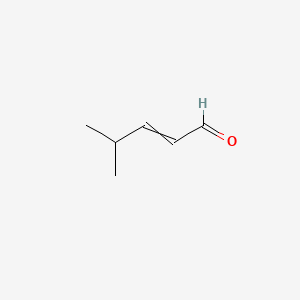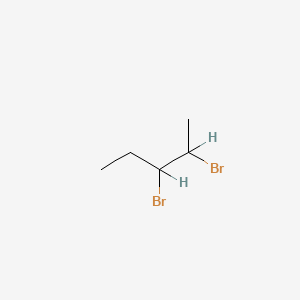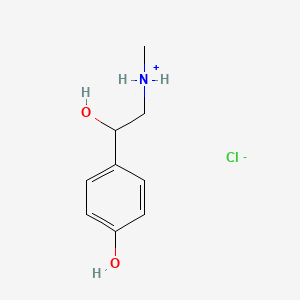
Hepta-2,4-dienal
Overview
Description
Hepta-2,4-dienal is an organic compound with the molecular formula C₇H₁₀O. It is a type of aldehyde characterized by the presence of two conjugated double bonds at the second and fourth positions of the heptane chain. This compound is known for its distinctive odor and is often used in flavoring and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hepta-2,4-dienal can be synthesized through various methods, including the aldol condensation of butanal with acrolein. This reaction typically involves the use of a base catalyst such as sodium hydroxide under controlled temperature conditions to facilitate the formation of the conjugated diene system.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of heptanal. This process involves the use of metal catalysts such as palladium or platinum at elevated temperatures to achieve the desired transformation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form hepta-2,4-dienoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to hepta-2,4-dienol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: Due to the presence of conjugated double bonds, this compound can participate in addition reactions with halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Addition: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Hepta-2,4-dienoic acid.
Reduction: Hepta-2,4-dienol.
Addition: 2,4-dibromoheptanal.
Scientific Research Applications
Hepta-2,4-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in biological processes, including its function as a signaling molecule in plants.
Medicine: Research is ongoing to explore its potential therapeutic properties, particularly its antimicrobial and antioxidant activities.
Industry: this compound is utilized in the flavor and fragrance industry due to its pleasant aroma. It is also used as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which hepta-2,4-dienal exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of signaling pathways and the induction of stress responses. The compound’s ability to undergo redox reactions also plays a role in its biological activity, contributing to its antioxidant properties.
Comparison with Similar Compounds
Hepta-2,4-dienal can be compared with other similar compounds such as:
Hexa-2,4-dienal: Similar structure but with one less carbon atom, leading to different physical and chemical properties.
Octa-2,4-dienal: Similar structure but with one more carbon atom, affecting its volatility and reactivity.
Hepta-2,4-dienoic acid: The oxidized form of this compound, with different chemical reactivity and applications.
Uniqueness: this compound’s unique combination of conjugated double bonds and an aldehyde group makes it particularly reactive and versatile in various chemical reactions. Its distinctive odor also sets it apart from other similar compounds, making it valuable in the flavor and fragrance industry.
Properties
IUPAC Name |
hepta-2,4-dienal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATICYYAWWYRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5910-85-0 | |
| Record name | 2,4-Heptadienal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5910-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hepta-2,4-dienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Hydroxy-3-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-decalin-1-yl]ethylidene]tetrahydrofuran-2-one](/img/structure/B7822324.png)

![4,5,6,7-tetrachloro-3-[4-[(4,5,6,7-tetrachloro-3-oxoisoindol-1-yl)amino]anilino]isoindol-1-one](/img/structure/B7822335.png)

![2-[(Tetrahydrofurfuryl)oxy]ethanol](/img/structure/B7822355.png)






